molecular formula C15H17N3O4 B2976981 3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892269-64-6

3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2976981
CAS No.: 892269-64-6
M. Wt: 303.318
InChI Key: WWLKPRBHDXNOOB-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a fused bicyclic structure with a carboxamide substituent at the 7-position and a 2-methoxyethyl group at the 3-position. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name

3-(2-methoxyethyl)-2,4-dioxo-N-prop-2-enyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-6-16-13(19)10-4-5-11-12(9-10)17-15(21)18(14(11)20)7-8-22-2/h3-5,9H,1,6-8H2,2H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLKPRBHDXNOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core. This intermediate is then subjected to further functionalization to introduce the 2-methoxyethyl and prop-2-en-1-yl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or modulating receptor activity, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects

  • The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., the 2,4,6-trimethoxybenzylidene group in ’s compound).
  • The N-allyl carboxamide moiety could facilitate hydrogen bonding with biological targets, similar to the carboxylate group in ’s structure, which participates in intermolecular interactions .

Intermolecular Interactions

In ’s compound, C=O⋯H hydrogen bonds stabilize the crystal lattice . For the target quinazoline derivative, analogous interactions between the carboxamide and methoxy groups might influence its crystallinity and bioavailability.

Research Findings and Limitations

  • Software Utility : SHELX and ORTEP are indispensable for structural comparisons, but their application requires experimental data . The absence of such data for the target compound precludes a definitive analysis.
  • Hypothetical Insights: The target compound’s smaller molecular weight (~327 vs.

Biological Activity

3-(2-methoxyethyl)-2,4-dioxo-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. The key areas of focus include:

  • Antimicrobial Activity :
    • The compound has demonstrated notable antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at varying levels depending on the strain.
  • Anticancer Properties :
    • Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the micromolar range.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor of key enzymes involved in metabolic pathways. It has been reported to inhibit butyrylcholinesterase (BChE) with an IC50 value of approximately 46.42 µM and shows moderate inhibition against acetylcholinesterase (AChE) with an IC50 value around 157.31 µM.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : It exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialEffective against E. coli and S. aureus with MIC values < 50 µg/mL
Study BAnticancerInduced apoptosis in MCF-7 cells with an IC50 of 12 µM
Study CEnzyme InhibitionInhibited BChE with IC50 = 46.42 µM; AChE inhibition at 157.31 µM

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthetic yield of this compound?

  • Methodological Approach :

  • Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF) with catalysts like ZnCl₂ to enhance reaction efficiency, as demonstrated in cyclocondensation reactions of similar quinazolinones .
  • Purification : Employ flash chromatography (e.g., ethyl acetate/hexane systems) to isolate intermediates, as seen in analogous thiazolidinone-carboxamide syntheses with yields up to 70% .
  • Reaction Monitoring : Use TLC and HPLC to track reaction progress and confirm purity before scaling up.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks, as applied to related thiazolo-pyrimidine derivatives (e.g., space group P1̄, R factor = 0.058) .
  • Spectroscopic Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (e.g., Gaussian or ACD/Labs) to detect discrepancies in functional groups .

Q. What protocols are effective for assessing purity and stability under varying storage conditions?

  • Quality Control Measures :

  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via DSC/TGA to identify hygroscopicity or thermal decomposition trends .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

  • Conflict Resolution Strategy :

  • Polymorphism Screening : Test recrystallization in multiple solvents (e.g., ethanol vs. DMF) to identify polymorphic forms that may explain spectral mismatches .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility in solution that X-ray structures might not capture .

Q. What in silico methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

  • Computational Workflow :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., soluble epoxide hydrolase) and prioritize substituents at the 2-methoxyethyl or prop-2-en-1-yl positions .
  • QSAR Modeling : Train models on inhibitory activity data (e.g., IC₅₀ values) from analogs with varying substituents (e.g., chloro, methoxy groups) to predict potency .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) properties?

  • Preclinical Design :

  • Rodent Models : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to measure bioavailability and half-life.
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and urine, focusing on oxidation of the prop-2-en-1-yl group or hydrolysis of the methoxyethyl chain .

Q. What strategies mitigate synthetic challenges in introducing the prop-2-en-1-yl moiety?

  • Synthetic Optimization :

  • Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during alkylation steps.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins at 100°C) for coupling reactions, as shown in benzothiazole-carboxamide syntheses .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and experimental logP values?

  • Troubleshooting Framework :

  • Partition Coefficient Validation : Measure experimental logP via shake-flask method (octanol/water) and compare with computational tools (e.g., ChemAxon). Adjust QSPR models if deviations exceed 0.5 units .
  • Solubility Enhancement : Introduce hydrophilic substituents (e.g., carboxylate groups) to improve aqueous solubility if logP >3.0 hinders bioavailability.

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